3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The compound 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide features a tetrahydroquinazoline core modified with a sulfanylidene group at position 2, a 4-oxo moiety at position 4, and a 4-chlorophenylmethyl substituent at position 2. The N-linked side chain includes a propyl group connected to a 4-(2-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClFN5O2S/c30-22-9-6-20(7-10-22)19-36-28(38)23-11-8-21(18-25(23)33-29(36)39)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-7,9-10,21,23,25H,3,8,11-19H2,(H,32,37)(H,33,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKXGINHOXFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from diverse research studies to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A quinazoline core with a sulfanylidene group.
- Substituents such as a chlorophenyl and a fluorophenyl-piperazine , which are known to influence biological activity.
The molecular formula is with a molecular weight of approximately 426.96 g/mol.
Antimicrobial Activity
Recent studies indicate that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing similar piperazine and quinazoline moieties have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from piperidine structures have demonstrated strong inhibitory effects on AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The sulfamoyl functionality is linked with significant urease inhibitory activity, which can be beneficial in managing conditions like urinary tract infections .
The biological activity of the compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : The compound likely modulates the activity of enzymes through competitive inhibition or allosteric mechanisms, altering metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperazine-Containing Derivatives
Compound 674092 ():
- Structure: 2-Phenyl-N-[3-[4-[3-[2-phenylquinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide hydrochloride.
- Key Differences: Replaces the tetrahydroquinazoline core with a quinoline scaffold. The absence of the sulfanylidene group reduces polarity compared to the target compound.
N-[(4-Arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane-1,3-dione Derivatives ():
- Structure : Spirocyclic cores with propyl-linked 4-(2-fluorophenyl)piperazine groups.
- Key Differences : The spirocyclic system introduces conformational rigidity, contrasting with the planar tetrahydroquinazoline core of the target compound.
- Activity : These derivatives showed anticonvulsant activity in sc PTZ tests (ED₅₀: 30–100 mg/kg) and high 5-HT₁A/5-HT₂A receptor affinity (Ki: 8–143 nM) .
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ():
- Structure : Benzoxazine core with a piperazine-carboxamide side chain.
- Key Differences : The benzoxazine core lacks the sulfanylidene group and 4-chlorophenylmethyl substituent.
- Implications : The trifluoromethylpyridine group enhances metabolic stability but may reduce blood-brain barrier penetration compared to the target compound .
Structural Analogues with Shared Pharmacophores
Pharmacological and Physicochemical Comparisons
Receptor Affinity and Activity
- Serotonin Receptors: The target compound’s 2-fluorophenylpiperazine moiety is structurally analogous to derivatives in , which showed 5-HT₁A affinity (Ki: 24–143 nM) and 5-HT₂A affinity (Ki: 8–66 nM).
- Anticonvulsant Activity :
Physicochemical Properties
- Polar Surface Area (PSA): The sulfanylidene and carboxamide groups contribute to a higher PSA (~90 Ų) than quinoline-based analogs (PSA ~70 Ų), which may limit CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
